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An In-depth Technical Guide to the Chemical Properties of 5-Iodo-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract
5-Iodo-1H-indole-3-carbaldehyde is a pivotal heterocyclic building block in modern organic

synthesis, particularly within medicinal chemistry and materials science. Its trifunctional nature

—comprising a reactive aldehyde, an acidic indole N-H proton, and a versatile carbon-iodine

bond—offers a rich landscape for chemical derivatization. This guide provides an in-depth

exploration of its synthesis, spectroscopic profile, and core chemical reactivity. We will dissect

the causality behind key synthetic transformations, including electrophilic substitutions,

nucleophilic additions, and palladium-catalyzed cross-coupling reactions, offering field-proven

insights and detailed experimental protocols.

Introduction: A Molecule of Strategic Importance
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous

natural products and pharmaceutical agents.[1] The introduction of specific functional groups

onto this scaffold allows for the fine-tuning of biological activity and pharmacokinetic properties.

5-Iodo-1H-indole-3-carbaldehyde (Figure 1) has emerged as a particularly valuable

intermediate due to its three distinct points of reactivity:
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The Aldehyde at C3: Acts as an electrophilic center, enabling condensations, reductions,

oxidations, and the formation of various carbon-carbon and carbon-heteroatom bonds.[2]

The Indole Nitrogen (N1): The N-H proton is weakly acidic and can be deprotonated to

generate a nucleophile for alkylation, acylation, or sulfonylation, which also serves to protect

the nitrogen and modulate the ring's electronic properties.

The Iodine at C5: This is arguably its most strategic feature. The carbon-iodine bond is an

exceptional handle for transition-metal-catalyzed cross-coupling reactions, allowing for the

facile construction of complex biaryl systems and other carbon-carbon or carbon-heteroatom

linkages.[3]

This guide will systematically explore the chemistry of this versatile molecule, providing the

foundational knowledge required for its effective application in complex synthetic campaigns.

Figure 1: Structure of 5-Iodo-1H-indole-3-carbaldehyde

Caption: The chemical structure of 5-Iodo-1H-indole-3-carbaldehyde.

Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and spectroscopic properties is

fundamental for its synthesis, purification, and characterization.

Physical Properties
The key physicochemical properties of 5-Iodo-1H-indole-3-carbaldehyde are summarized in

Table 1. It is typically a white to off-white solid with a melting point around 185-186 °C.[4] It is

advisable to store the compound in a dark place under an inert atmosphere, at refrigerated

temperatures (2-8°C), to prevent degradation.

Table 1: Physicochemical Properties of 5-Iodo-1H-indole-3-carbaldehyde
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Property Value Reference

IUPAC Name
5-iodo-1H-indole-3-

carbaldehyde
[5]

CAS Number 114144-17-1 [5]

Molecular Formula C₉H₆INO [5]

Molecular Weight 271.05 g/mol [5]

Appearance White solid [4]

Melting Point 185 - 186 °C [4]

Spectroscopic Data
Spectroscopic analysis confirms the structure and purity of the compound. The data presented

in Table 2 is characteristic for this molecule.[4]

Table 2: Spectroscopic Data for 5-Iodo-1H-indole-3-carbaldehyde

Technique Data (Solvent: DMSO-d₆) Assignment

¹H NMR

δ 12.27 (s, 1H), 9.92 (s, 1H),

8.44 (s, 1H), 8.29 (d, J=3.1 Hz,

1H), 7.53 (dd, J=8.5, 1.4 Hz,

1H), 7.37 (d, J=8.5 Hz, 1H)

NH, CHO, H4, H2, H6, H7

¹³C NMR

δ 185.2, 138.9, 136.2, 131.6,

129.2, 126.7, 117.2, 115.0,

86.6

CHO, C7a, C2, C6, C4, C3a,

C3, C7, C5

IR (cm⁻¹) 3239, 1650, 1435, 1386, 878

N-H stretch, C=O stretch

(conjugated), Aromatic C=C,

C-H bend, C-I associated

HRMS (ESI)
m/z calculated for C₉H₆INNaO

[M+Na]⁺: 293.9386
Found: 293.9385

Note: NMR assignments are based on standard indole numbering.
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Synthesis Strategies
Two primary retrosynthetic disconnections are commonly employed for the preparation of 5-
Iodo-1H-indole-3-carbaldehyde: direct iodination of the pre-formed indole-3-carbaldehyde or

formylation of 5-iodoindole.

Route A: Electrophilic Iodination Route B: Vilsmeier-Haack Formylation

5-Iodo-1H-indole-3-carbaldehyde

1H-Indole-3-carbaldehyde

Electrophilic
Aromatic Substitution

Iodinating Agent
(e.g., NIS, I₂)

5-Iodo-1H-indole

Electrophilic
Formylation

Vilsmeier Reagent
(POCl₃, DMF)
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Caption: Key retrosynthetic approaches to 5-Iodo-1H-indole-3-carbaldehyde.

Route A: Direct C5-H Iodination
This is often the more direct approach. The indole ring is electron-rich and readily undergoes

electrophilic aromatic substitution.[6] While the C3 position is the most nucleophilic site on an

unsubstituted indole, the presence of the aldehyde group at C3 deactivates the pyrrole ring
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slightly and directs incoming electrophiles to the benzene portion of the molecule, primarily at

the C5 position.

Causality: The choice of iodinating agent and catalyst is critical. N-Iodosuccinimide (NIS) is a

mild and effective source of the electrophilic iodonium ion (I⁺). A Lewis acid, such as BF₃·Et₂O,

is used to activate the NIS, increasing its electrophilicity and promoting the reaction under mild

conditions.[4]

Experimental Protocol: Synthesis via Direct Iodination[4]

Setup: To a 10 mL round-bottom flask, add 1H-indole-3-carbaldehyde (0.5 mmol, 1.0 equiv)

and N-Iodosuccinimide (NIS) (0.5 mmol, 1.0 equiv).

Solvent: Add anhydrous dichloromethane (3 mL).

Initiation: Add boron trifluoride etherate (BF₃·Et₂O) (1.0 mmol, 2.0 equiv) dropwise to the

stirred suspension at room temperature under an air atmosphere.

Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction

progress by TLC (Eluent: ethyl acetate/petroleum ether 1:2).

Workup: Upon completion, quench the reaction with saturated aqueous sodium thiosulfate

solution. Extract the mixture with ethyl acetate (3 x 10 mL).

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate

under reduced pressure. Purify the crude residue by column chromatography on silica gel

(eluent: ethyl acetate/petroleum ether) to afford 5-Iodo-1H-indole-3-carbaldehyde as a

white solid.

Route B: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and powerful method for introducing a formyl group

onto electron-rich aromatic and heterocyclic rings.[7][8] This route involves the reaction of 5-

iodoindole with the Vilsmeier reagent, an electrophilic chloromethyleneiminium salt, which is

generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating

agent like phosphorus oxychloride (POCl₃).[9] The subsequent hydrolysis of the resulting

iminium intermediate yields the desired aldehyde.
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Causality: This method is advantageous when 5-iodoindole is more readily available or cost-

effective than indole-3-carbaldehyde. The reaction is highly regioselective for the electron-rich

C3 position of the indole nucleus. Recent advancements have even led to catalytic versions of

this reaction, reducing the need for stoichiometric amounts of caustic reagents.[10]

Core Chemical Reactivity
The synthetic utility of 5-Iodo-1H-indole-3-carbaldehyde stems from the orthogonal reactivity

of its functional groups. Strategic manipulation allows for selective derivatization at the

aldehyde, the indole nitrogen, or the C5-iodo position.

Reactions at the Aldehyde Group (C3)
The aldehyde functionality is a versatile electrophilic site.

Reductive Amination: Reaction with primary or secondary amines in the presence of a

reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) provides C3-aminomethyl indoles.

Condensation Reactions: It readily forms Schiff bases (imines) upon reaction with primary

amines or hydrazines. These products can be valuable intermediates or final targets

themselves.[11] For instance, condensation with thiosemicarbazides yields

thiosemicarbazone derivatives, which have been investigated for their biological activities.

[11]

Wittig and Horner-Wadsworth-Emmons Reactions: These provide access to C3-alkenyl

indoles, extending the carbon chain at this position.

Reduction/Oxidation: The aldehyde can be easily reduced to the corresponding alcohol (3-

hydroxymethyl-5-iodoindole) using mild reducing agents like sodium borohydride (NaBH₄) or

oxidized to the carboxylic acid (5-iodo-1H-indole-3-carboxylic acid) with oxidizing agents like

silver(I) oxide (Ag₂O).

Reactions at the Indole Nitrogen (N1)
The N-H proton can be removed by a suitable base (e.g., NaH, K₂CO₃) to generate the indolide

anion, a potent nucleophile.
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N-Alkylation/N-Arylation: The anion reacts with alkyl or aryl halides to furnish N-substituted

derivatives. For example, N-benzylation can be achieved using benzyl bromide and a base

like potassium carbonate.[4]

N-Acylation/N-Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides (e.g., tosyl

chloride) provides N-protected indoles. This is a crucial step in many synthetic sequences as

it can alter the reactivity of the indole ring and prevent unwanted side reactions.

Palladium-Catalyzed Cross-Coupling at C5
The C5-Iodo group is the gateway to a vast array of complex structures via palladium-catalyzed

cross-coupling reactions.[12] The C-I bond is highly reactive towards oxidative addition to a

Pd(0) catalyst, initiating the catalytic cycle. This enables the formation of new bonds that are

otherwise difficult to construct.

Pd(0)L₂

R¹-Pd(II)L₂-I

 Oxidative
 Addition 

R¹-Pd(II)L₂-R²

 Transmetalation 

 Reductive
 Elimination 

R¹-R²

R¹-I
(5-Iodoindole derivative)

R²-B(OH)₂
(Boronic Acid)

Base
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Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids (or their esters) in the

presence of a palladium catalyst and a base (e.g., Na₂CO₃, K₃PO₄) to form C-C bonds. This

is one of the most robust and widely used methods for constructing biaryl linkages.[4]

Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a

copper(I) co-catalyst (e.g., CuI) to form C(sp²)-C(sp) bonds, yielding 5-alkynylindoles.

Heck Coupling: Reaction with alkenes to form 5-alkenylindoles.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, providing

access to 5-aminoindole derivatives.[13]

Experimental Protocol: Suzuki-Miyaura Coupling[4]

Setup: In a sealed tube vial under an argon atmosphere, combine 5-Iodo-1H-indole-3-
carbaldehyde (0.15 mmol, 1.0 equiv), the desired phenylboronic acid (0.21 mmol, 1.4

equiv), sodium carbonate (0.29 mmol, 2.0 equiv), and

tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.015 mmol, 10 mol%).

Solvent: Add a 4:1 mixture of 1,4-dioxane and water (2 mL).

Reaction: Seal the vial and stir the reaction mixture at 80 °C for 12 hours.

Workup: After cooling to room temperature, dilute the mixture with water and extract with

ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter,

and concentrate. Purify the residue by column chromatography to yield the 5-aryl-1H-indole-

3-carbaldehyde product.

Applications as a Synthetic Intermediate
The true power of 5-Iodo-1H-indole-3-carbaldehyde is realized in multi-step syntheses where

its functional groups are manipulated sequentially to build molecular complexity. It serves as a

precursor for a wide range of biologically active molecules, including analogues of natural

products like Meridianin D, which exhibit antibiofilm activity.
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Synthetic Pathways

5-Iodo-1H-indole-3-carbaldehyde
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(Ar-B(OH)₂, Pd cat.)
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(Ar-B(OH)₂, Pd cat.)

N-Alkyl-5-aryl-1H-
indole-3-carbaldehyde

5-Aryl-1H-indole-
3-carbaldehyde

Condensation
(e.g., R-NH₂)

Schiff Base of
5-Aryl-1H-indole-3-carbaldehyde

Click to download full resolution via product page

Caption: Synthetic utility illustrating sequential functionalization pathways.

Conclusion
5-Iodo-1H-indole-3-carbaldehyde is a testament to the power of strategic functionalization in

organic synthesis. Its three orthogonal reactive sites provide chemists with a versatile and

powerful platform for constructing complex molecular architectures. A thorough understanding

of its synthesis and the nuanced reactivity of each functional group—the electrophilic aldehyde,

the nucleophilic nitrogen, and the cross-coupling-receptive C-I bond—is essential for any

researcher, scientist, or drug development professional working with indole-based compounds.

The ability to selectively engage these sites opens the door to a vast chemical space, enabling

the synthesis of novel therapeutics, functional materials, and chemical probes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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